4-Carboxyl-17beta-Estradiol-d3

Description

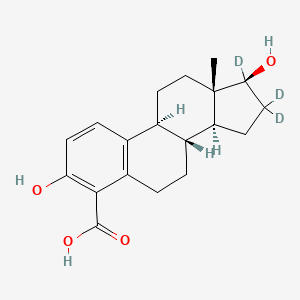

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24O4 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-4-carboxylic acid |

InChI |

InChI=1S/C19H24O4/c1-19-9-8-11-10-4-6-15(20)17(18(22)23)13(10)3-2-12(11)14(19)5-7-16(19)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3,(H,22,23)/t11-,12-,14+,16+,19+/m1/s1/i7D2,16D |

InChI Key |

YQTASQANBQGSOV-NMFIOFMGSA-N |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4C(=O)O)O)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4C(=O)O)O |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing 4 Carboxyl 17beta Estradiol D3 As an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Biochemical Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. wikipedia.org It is considered a definitive method for the determination of analytes in various matrices and is frequently employed in clinical chemistry, pharmacology, and environmental analysis. imreblank.ch

Principles and Applications of Stable Isotope Labeled Internal Standards in Research

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample. This "isotope-labeled internal standard," such as 4-Carboxyl-17beta-Estradiol-d3, is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (d). imreblank.chnih.gov

This standard co-elutes with the native analyte during chromatographic separation and is detected by the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, the concentration of the endogenous analyte can be accurately determined, compensating for any sample loss during preparation and analysis. wikipedia.org

The use of stable isotope-labeled internal standards offers several advantages:

High Accuracy and Precision: Minimizes the impact of matrix effects and variations in sample preparation and instrument response. imreblank.chscioninstruments.com

Enhanced Specificity: The unique mass of the labeled standard allows for its unambiguous detection alongside the native analyte. nih.gov

Improved Reliability: Provides a robust method for validating the accuracy of other analytical techniques.

Quantification of Endogenous Estrogens and Metabolites in Complex Biological Research Matrices

The quantification of estrogens and their metabolites in biological matrices such as serum, plasma, and urine presents significant analytical challenges due to their low concentrations and the presence of interfering substances. nih.gov IDMS, particularly when coupled with advanced separation techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for these measurements. nih.govresearchgate.net

In this application, this compound serves as an ideal internal standard for the quantification of 17beta-Estradiol and its related metabolites. Its structural similarity ensures that it behaves identically to the endogenous analyte during extraction, derivatization, and chromatographic separation. The mass difference allows for their distinct detection and the accurate calculation of the native estrogen concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS Techniques for Estrogen Research

Gas chromatography-mass spectrometry (GC-MS) is a well-established analytical technique for the separation and identification of volatile and semi-volatile compounds. nih.gov For the analysis of non-volatile compounds like estrogens, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. nih.gov

Optimization of Chromatographic Separation for Estradiol (B170435) and its Isomers in Research Samples

Achieving optimal chromatographic separation of estradiol and its isomers is crucial for their accurate quantification. longdom.org Factors that are optimized include the type of GC column, the temperature program of the oven, the carrier gas flow rate, and the injection technique. longdom.orgmdpi.comnih.gov The use of a stable isotope-labeled internal standard like this compound helps to track the retention time of the native analyte and ensure accurate peak identification and integration, even in complex chromatograms. scioninstruments.com

Table 1: Exemplary GC-MS Method Parameters for Estrogen Analysis

| Parameter | Setting |

| Column | 5% Phenyl Polysilphenylene-siloxane bonded phase |

| Injector Temperature | 300 °C (splitless mode) |

| Oven Program | Initial 270°C, ramped to 300°C at 6°C/min, then to 330°C at 10°C/min |

| Carrier Gas | Helium at 1 mL/min |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Note: These are example parameters and may require optimization for specific applications. nih.govnih.govmdpi.com

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Enhanced Specificity in Estrogen Profiling

To enhance the sensitivity and specificity of estrogen analysis by GC-MS, selected ion monitoring (SIM) and multiple reaction monitoring (MRM) techniques are employed. mdpi.comwikipedia.org

In SIM mode , the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte and the internal standard. wikipedia.org This significantly reduces background noise and improves the signal-to-noise ratio, allowing for the detection of very low concentrations of estrogens. mdpi.com

MRM , used in tandem mass spectrometry (GC-MS/MS), provides an even higher level of specificity. wikipedia.org A specific precursor ion for the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. wikipedia.org This "transition" is highly specific to the target compound, virtually eliminating interferences from the matrix. wikipedia.org The use of a labeled internal standard like this compound with its own unique MRM transition is essential for accurate quantification in this mode.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications in Estrogen Research

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the preferred methods for the analysis of estrogens in biological fluids. nih.gov These techniques offer high sensitivity, specificity, and throughput, and can often analyze estrogens without the need for derivatization, although derivatization can be used to enhance sensitivity. nih.govresearchgate.net

The use of a stable isotope-labeled internal standard such as this compound is crucial in LC-MS and LC-MS/MS analyses to correct for matrix effects, which can cause ion suppression or enhancement, and to account for variability in the electrospray ionization process. scispace.com

Table 2: Comparison of Analytical Techniques for Estrogen Analysis

| Feature | GC-MS | LC-MS/MS |

| Sample Volatility | Requires derivatization for non-volatile estrogens | Can analyze non-volatile compounds directly |

| Sensitivity | Good, can be enhanced with SIM/MRM | Excellent, often in the sub-picomolar range |

| Specificity | High, especially with MS/MS | Very high, particularly with MRM |

| Throughput | Generally lower due to longer run times and sample prep | Higher, with faster analysis times |

| Matrix Effects | Less prone to ion suppression/enhancement | Can be significantly affected by matrix effects |

Numerous studies have demonstrated the successful application of LC-MS/MS with stable isotope dilution for the quantification of a wide range of estrogens and their metabolites in various research settings, from clinical studies on breast cancer to environmental monitoring of endocrine disruptors. nih.govnih.govmst.dk The reliability of these methods heavily relies on the availability and proper use of high-quality internal standards like this compound.

Strategies for Minimizing Matrix Effects and Enhancing Sensitivity with Stable Isotope Labels in Mass Spectrometry

Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS analysis. clearsynth.com The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the most effective strategy to compensate for these effects. clearsynth.com this compound, being structurally and chemically almost identical to the target analyte, 4-Carboxyl-17beta-Estradiol, would be expected to experience the same matrix effects. By adding a known amount of the SIL internal standard to the sample prior to extraction and analysis, the ratio of the analyte signal to the internal standard signal can be used for quantification, effectively normalizing for variations in ionization efficiency.

Several strategies are employed to enhance sensitivity in estrogen analysis:

Derivatization: To improve the ionization efficiency of estrogens, which is often poor in their native form, derivatization can be employed. This process involves chemically modifying the estrogen molecule to introduce a more readily ionizable group.

Optimized Chromatographic Separation: Careful optimization of the liquid chromatography method, including the choice of column, mobile phase, and gradient, can separate the target estrogens from interfering matrix components, thereby reducing ion suppression and improving the signal-to-noise ratio.

Advanced MS/MS Techniques: The use of highly sensitive triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode allows for the selective detection of specific precursor-to-product ion transitions for both the analyte and the internal standard, significantly enhancing selectivity and sensitivity.

Development and Validation of Robust Analytical Protocols for Diverse Research Matrices

The development of a robust analytical method for estrogens using an internal standard like this compound involves several critical steps, which must be validated for each specific matrix (e.g., serum, plasma, urine, wastewater).

Key Steps in Method Development and Validation:

Sample Preparation: This is a crucial step to remove interfering substances and concentrate the analytes. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of extraction method depends on the matrix and the specific estrogens being analyzed.

Chromatography: Reversed-phase liquid chromatography is typically used for the separation of estrogens. The selection of the analytical column and mobile phase composition is optimized to achieve good peak shape and resolution.

Mass Spectrometry: The mass spectrometer parameters, such as ionization source settings (e.g., electrospray ionization - ESI), collision energy, and MRM transitions, are optimized for maximum sensitivity and specificity for each estrogen and the internal standard.

Method Validation: A comprehensive validation is performed to ensure the method is fit for its intended purpose. This includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |

| Precision (% CV) | < 15% (< 20% at LOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

Evaluation of Analytical Method Performance in Academic Research Contexts

The performance of LC-MS/MS methods for estrogen analysis is rigorously evaluated to ensure the reliability of research data.

Assessment of Accuracy, Precision, and Limits of Quantification for Estrogen Analysis

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For estrogen analysis, achieving low LOQs is critical due to their low physiological concentrations.

Below is a table representing typical performance characteristics of a validated LC-MS/MS method for the analysis of 17beta-Estradiol, which would be expected to be similar for its carboxylated metabolite when using a dedicated SIL internal standard.

| Analyte | Matrix | LOQ (pg/mL) | Accuracy at LOQ (%) | Precision at LOQ (% CV) |

| 17beta-Estradiol | Human Serum | 0.5 - 5.0 | 90 - 110 | < 20 |

| Estrone (B1671321) | Human Serum | 0.5 - 5.0 | 88 - 105 | < 18 |

| Estriol | Human Serum | 1.0 - 10.0 | 92 - 112 | < 15 |

Comparative Analysis with Immunoassays in Research Settings for Estrogen Quantification

Historically, immunoassays have been widely used for estrogen quantification due to their high throughput and relatively low cost. However, they are known to suffer from several limitations, including cross-reactivity with other steroids and metabolites, lack of specificity, and poor accuracy at low concentrations. endocrine-abstracts.org

LC-MS/MS methods, particularly those employing a stable isotope-labeled internal standard like this compound, offer significant advantages over immunoassays.

| Feature | LC-MS/MS with SIL-IS | Immunoassay |

| Specificity | High (based on mass-to-charge ratio) | Variable (dependent on antibody) |

| Accuracy | High | Can be poor, especially at low concentrations |

| Precision | High | Moderate to good |

| Sensitivity | High (sub pg/mL levels achievable) | Limited at low concentrations |

| Throughput | Lower | High |

| Cost per sample | Higher | Lower |

| Multiplexing | Can measure multiple estrogens simultaneously | Typically single analyte |

Numerous studies have demonstrated that immunoassays can overestimate estrogen concentrations, particularly in populations with low levels, such as men, postmenopausal women, and children. The superior specificity and accuracy of LC-MS/MS make it the preferred method for research applications where reliable quantification of estrogens is crucial. researchgate.net

Investigating Estradiol Metabolism and Biotransformation Pathways Utilizing 4 Carboxyl 17beta Estradiol D3

Tracing Metabolic Fates of Estradiol (B170435) in In Vitro and Ex Vivo Research Models

In vitro models, such as human liver microsomes, and ex vivo systems, like tissue explants, are fundamental in metabolic research. nih.govnih.gov The introduction of 4-Carboxyl-17beta-Estradiol-d3 into these models enables researchers to meticulously follow its conversion into various downstream products. This stable isotope tracing approach is invaluable for eliminating interference from endogenous compounds that are often present in biological matrices, thereby enhancing the accuracy of metabolite identification and quantification. nih.govresearchgate.net

A primary metabolic route for estradiol involves hydroxylation, an oxidative process that adds a hydroxyl group to the steroid structure. nih.gov The main sites for this reaction on the A-ring are the C2 and C4 positions, leading to the formation of catechol estrogens: 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2). wikipedia.orgresearchgate.net The C2 hydroxylation pathway is typically the major route in the liver, while C4 hydroxylation is also significant, particularly in extrahepatic tissues. wikipedia.orginchem.org

By using this compound as a substrate in in vitro incubations, scientists can track the formation of its deuterated hydroxylated metabolites. Liquid chromatography-mass spectrometry (LC-MS/MS) analysis can distinguish the characteristic mass shift of the deuterium-labeled 2- and 4-hydroxy metabolites, confirming their origin from the tracer compound and allowing for unambiguous elucidation of these critical pathways. nih.gov

Table 1: Key Hydroxylation Pathways of Estradiol

| Pathway | Primary Metabolite | Key Tissues | Significance |

|---|---|---|---|

| C2-Hydroxylation | 2-Hydroxyestradiol | Liver, Extrahepatic Tissues | Major metabolic route, generally considered less carcinogenic. wikipedia.org |

| C4-Hydroxylation | 4-Hydroxyestradiol | Extrahepatic Tissues (e.g., breast, uterus), Liver (minor) | Minor pathway but metabolite is considered more carcinogenic. wikipedia.org |

Following hydroxylation, estradiol and its metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. nih.govnih.gov These detoxification pathways are crucial for preventing the accumulation of potentially harmful estrogen metabolites. nih.govoup.com

Glucuronidation : This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid moiety to estradiol. nih.gov Glucuronidation can occur at either the 3-hydroxyl or 17β-hydroxyl group. oup.com

Sulfation : Catalyzed by sulfotransferase (SULT) enzymes, sulfation involves the addition of a sulfo group, predominantly at the 3-phenolic group of the A-ring. oup.com

Glutathione Conjugation : Catechol estrogen quinones, which are reactive metabolites formed from the oxidation of 2-OHE2 and 4-OHE2, can be detoxified by conjugation with glutathione (GSH). oup.commdpi.com This reaction is critical for neutralizing electrophilic molecules that can otherwise form DNA adducts. nih.gov

Utilizing this compound allows researchers to specifically identify and quantify the deuterated glucuronide, sulfate, and glutathione conjugates formed in experimental systems, providing clear insights into the activity and specificity of these vital detoxification pathways. nih.gov

Stable isotope tracing is a powerful technique not only for studying known metabolic pathways but also for discovering novel metabolites. mdpi.comnih.gov In an untargeted metabolomics approach, a biological system is treated with this compound. Subsequent analysis of the metabolome with high-resolution mass spectrometry can identify all molecules that contain the d3 isotopic signature. nih.govresearchgate.net This method allows for the detection of previously uncharacterized downstream products of estradiol metabolism, helping to build a more complete picture of its biotransformation and biological effects. nih.govfrontiersin.org

Enzymatic Biotransformation Studies Involving Estradiol and its Carboxylated Derivatives

Understanding the specific enzymes that catalyze estradiol metabolism is key to comprehending its regulation. Labeled substrates like this compound serve as essential tools for investigating the function and kinetics of these enzymes.

The hydroxylation of estradiol is catalyzed by various Cytochrome P450 (CYP) enzymes. bio-rad.com While several CYPs can perform 2-hydroxylation, the formation of 4-hydroxyestradiol is predominantly catalyzed by CYP1B1. wikipedia.org CYP1A1 is also involved in both 2- and 4-hydroxylation. bio-rad.comtaylorandfrancis.com Given that 4-hydroxyestradiol is considered a more carcinogenic metabolite, understanding the activity of CYP1B1 is of particular interest. wikipedia.org By using this compound as a substrate in assays with recombinant CYP enzymes or in cell-based models, researchers can precisely measure the formation rate of the deuterated 4-hydroxy metabolite, thereby determining the specific activity and kinetic parameters of enzymes like CYP1B1.

Beyond hydroxylation, other key enzymes are central to estrogen metabolism and synthesis.

Hydroxysteroid Dehydrogenases (HSDs) : These enzymes are responsible for the interconversion of estrogens. For instance, 17β-hydroxysteroid dehydrogenases (17β-HSDs) catalyze the conversion between the potent 17β-Estradiol and the less active estrone (B1671321). nih.gov

Aromatase (CYP19A1) : This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively). oup.combio-rad.com

This compound can be employed to study the activity of HSDs by monitoring its conversion to the corresponding deuterated estrone derivative. This allows for a direct assessment of oxidative 17β-HSD activity within a given biological system.

Table 2: Key Enzymes in Estradiol Metabolism and Biosynthesis

| Enzyme Family | Specific Enzyme(s) | Primary Function | Relevance in Estradiol Pathway |

|---|---|---|---|

| Cytochrome P450 | CYP1A1, CYP1B1, CYP3A4 | Hydroxylation (Phase I) | Catalyze formation of 2- and 4-hydroxyestradiol. wikipedia.orgbio-rad.com |

| UDP-Glucuronosyl-transferases | UGT1A1, UGT2B7 | Glucuronidation (Phase II) | Conjugate estradiol and its metabolites for excretion. nih.gov |

| Sulfotransferases | SULT1A1, SULT1E1 | Sulfation (Phase II) | Conjugate estradiol and its metabolites for excretion. oup.com |

| Glutathione S-Transferases | GSTM1, GSTT1 | Glutathione Conjugation (Phase II) | Detoxify reactive catechol estrogen quinones. mdpi.com |

| Hydroxysteroid Dehydrogenases | 17β-HSDs | Oxidation/Reduction | Interconversion of 17β-Estradiol and Estrone. nih.gov |

| Aromatase | CYP19A1 | Aromatization | Biosynthesis of estrogens from androgen precursors. bio-rad.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 17β-Estradiol |

| Estradiol |

| Estrone |

| 2-Hydroxyestradiol |

| 4-Hydroxyestradiol |

| Androstenedione |

| Testosterone |

| Glutathione |

| Estrone Sulfate |

| 2-hydroxy-catecholestrogen |

| 4-hydroxy-catecholestrogen |

| 2-methoxy-catecholestrogen |

| 4-methoxy-catecholestrogen |

| 16α-hydroxyestrone |

| Estriol |

| 2-methoxyestradiol |

| 4-methoxyestradiol |

| 17α-ethynylestradiol |

| 5-androsten-3β,17β-diol |

Dynamic Assessment of Metabolic Fluxes using Deuterated Estrogens in Research Models

Metabolic flux analysis is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as deuterated compounds, is central to these investigations. By introducing a labeled substrate into a cellular or organismal model, researchers can track the transformation of the label through various metabolic pathways. This allows for the determination of the flow, or flux, of metabolites through a network of biochemical reactions.

In the context of estradiol metabolism, a deuterated variant like this compound could theoretically be used as a tracer to follow the biotransformation of the parent molecule. The deuterium (B1214612) atoms serve as a stable isotopic label that can be distinguished from the naturally abundant, non-deuterated estradiol by mass spectrometry. As the labeled estradiol is metabolized, the deuterium label would be incorporated into its various downstream metabolites.

The general workflow for such a study would involve:

Introduction of the Labeled Tracer: The deuterated estrogen would be introduced into the experimental system, which could range from cell cultures (e.g., liver cells, breast cancer cells) to animal models.

Time-Course Sampling: Samples would be collected at various time points to capture the dynamic changes in the concentrations of the labeled parent compound and its metabolites.

Metabolite Extraction and Analysis: Metabolites would be extracted from the biological samples and analyzed using sensitive analytical techniques, most commonly LC-MS/MS. This technique allows for the separation and quantification of the deuterated parent estrogen and its various deuterated metabolites.

Metabolic Modeling: The data on the time-dependent changes in the concentrations of the labeled species would then be used in computational models to calculate the rates of the metabolic reactions.

This approach provides a dynamic view of how estradiol is processed by the cell, revealing the relative importance of different metabolic pathways under specific conditions.

Quantitative Approaches to Understanding Metabolic Pathway Regulation in Experimental Systems

The quantitative data derived from stable isotope tracing studies can provide significant insights into the regulation of metabolic pathways. By measuring the flux through different branches of estradiol metabolism, researchers can understand how various factors influence this process.

Key Metabolic Pathways of Estradiol:

The primary metabolic pathways for 17beta-estradiol include:

Hydroxylation: This is a major pathway, primarily at the C2 and C4 positions of the aromatic A-ring, leading to the formation of catechol estrogens like 2-hydroxyestradiol and 4-hydroxyestradiol. Various cytochrome P450 (CYP) enzymes, such as CYP1A1, CYP1A2, and CYP1B1, are involved in this process.

Methylation: The catechol estrogens can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxyestrogens, such as 2-methoxyestradiol and 4-methoxyestradiol.

Glucuronidation and Sulfation: These are conjugation reactions that increase the water solubility of estrogens, facilitating their excretion. UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the key enzymes in these pathways.

Investigating Regulatory Mechanisms:

By using a deuterated tracer, it would be possible to quantitatively assess how different stimuli or genetic modifications alter the flux through these pathways. For example, researchers could investigate:

The effect of exposure to certain drugs or environmental compounds on the activity of CYP enzymes, and thus on the rate of estradiol hydroxylation.

How genetic variations in COMT affect the rate of catechol estrogen methylation.

The impact of hormonal signals on the expression and activity of UGTs and SULTs, thereby influencing the clearance rate of estradiol.

Illustrative Data from Hypothetical Tracer Experiments:

While specific data for this compound is not available, the following table illustrates the type of quantitative data that could be generated from a hypothetical experiment using a deuterated estradiol tracer to compare metabolic flux in two different cell lines.

| Metabolic Flux Parameter | Cell Line A (pmol/hr/mg protein) | Cell Line B (pmol/hr/mg protein) |

| Estradiol Hydroxylation Rate | ||

| Flux to 2-hydroxyestradiol-d3 | 50.2 ± 4.5 | 25.1 ± 3.1 |

| Flux to 4-hydroxyestradiol-d3 | 10.8 ± 1.2 | 12.5 ± 1.5 |

| Catechol Estrogen Methylation Rate | ||

| Flux to 2-methoxyestradiol-d3 | 35.6 ± 3.9 | 10.3 ± 1.1 |

| Estradiol Conjugation Rate | ||

| Flux to Estradiol-d3-glucuronide | 80.4 ± 7.2 | 120.6 ± 10.8 |

Such data would allow for direct quantitative comparisons of metabolic pathway activities between different experimental conditions, providing valuable insights into the regulation of estradiol metabolism.

Role in Biological Research Models: Cellular and Molecular Mechanisms

Investigation of Estrogen Analogues as a Reference for Estrogen Receptor Interactions

Estrogens exert their wide-ranging effects by binding to specific estrogen receptors (ERs), which then initiate transcriptional processes and signaling events that control gene expression. nih.gov The primary estrogen, 17β-estradiol, and its metabolites, such as 4-hydroxyestradiol (B23129), are crucial tools in research for understanding these interactions.

The binding affinity of estrogenic compounds to different receptor subtypes is a key determinant of their biological activity. These affinities are typically measured using in vitro competitive binding assays. 17β-estradiol (E2) is the most potent physiological estrogen and serves as the benchmark against which other compounds are compared. researchgate.net It binds with high affinity to the classical nuclear estrogen receptors, ERα and ERβ. nih.govembopress.org

The catechol estrogen metabolite, 4-hydroxyestradiol (4-OHE2), also demonstrates significant binding to estrogen receptors. One study reported that 4-hydroxyestradiol binds to the estrogen receptor to an extent of 43% that of estradiol (B170435), suggesting it can effectively compete for and interact with these receptors. taylorandfrancis.com

In addition to the nuclear receptors ERα and ERβ, estrogens can also signal through the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic effects. nih.govnih.gov While E2 binds to GPER, other metabolites show varied affinities. For instance, the metabolite 2-methoxyestradiol exhibits a relatively high affinity for GPER (10 nM). nih.gov

Table 1: Comparative Binding Affinities for Estrogen Receptors

Note: Data compiled from multiple sources. taylorandfrancis.comnih.govnih.gov Ki values represent the dissociation constant, with lower values indicating higher affinity.

Beyond direct gene regulation, estrogen receptors can activate intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways. nih.govnih.gov These non-genomic actions are rapid and play crucial roles in cellular responses.

Activation of the Akt/mTOR signaling pathway by E2 has been observed in various cell types, including chondrocytes. nih.govnih.gov Studies show that E2 can activate mTOR through both Akt-dependent and independent mechanisms, influencing cellular processes and inhibiting the expression of matrix metallopeptidases. nih.gov

The metabolite 4-OHE2 has also been shown to activate signaling pathways. In human mammary epithelial cells, 4-OHE2 causes transient activation of extracellular signal-regulated protein kinases (ERK), a key component of the MAPK pathway. frontiersin.org This activation appears to be a protective response, as inhibiting ERK aggravated 4-OHE2-induced cytotoxicity. frontiersin.org

Mechanistic Studies of Cellular Processes in Research Cell Lines

Estrogens and their metabolites have complex and often context-dependent effects on cell proliferation and apoptosis (programmed cell death). 17β-estradiol can inhibit cell growth and induce apoptosis in certain cancer cell lines, such as hepatocellular carcinoma HepG2 and LCL-PI 11 cells. mdpi.com In other contexts, such as in pancreatic islet cells, E2 can promote cell proliferation, which is beneficial for islet regeneration. nih.gov

The metabolite 4-hydroxyestradiol is known to induce oxidative stress, which can lead to apoptosis. frontiersin.org In cultured human mammary epithelial (MCF-10A) cells, 4-OHE2 treatment led to the accumulation of reactive oxygen species (ROS) and triggered apoptosis. frontiersin.org Conversely, some studies have shown that 4-hydroxy estrogens can also stimulate the growth of human breast cancer cells. taylorandfrancis.com

Table 2: Effects of Estrogenic Compounds on Cell Proliferation and Apoptosis

The primary mechanism of estrogen action involves the regulation of gene transcription. After binding to its receptor, the complex can bind to specific DNA sequences known as estrogen response elements (EREs) to activate or repress gene expression. nih.govembopress.org

In vivo studies using a model of intrauterine E2 infusions in pigs demonstrated that E2 alters the luteal expression of genes crucial for corpus luteum function, including those involved in prostaglandin synthesis and steroidogenesis (PTGFR, STAR). researchgate.net Furthermore, E2 was found to regulate the expression of DNA-methyltransferases, suggesting a role in epigenetic control of gene expression. researchgate.net E2 treatment in mice has also been shown to alter the expression of proteins involved in the oxidative stress response in the uterus, increasing thioredoxin (Trx) and protein disulfide isomerase (PDI) levels while decreasing Cu/Zn superoxide dismutase (SOD1) and apurinic endonuclease (Ape1) expression.

The metabolite 4-hydroxyestradiol has been reported to stimulate the incorporation of formate into protein in rat and mouse uterine tissue to a much greater degree than estradiol itself, indicating a potent effect on protein synthesis in specific contexts. taylorandfrancis.com

Estrogen signaling plays a significant role in metabolic regulation. Estrogen receptors are expressed in pancreatic islets and are involved in glucose metabolism. nih.gov 17β-estradiol has been shown to have protective effects on pancreatic beta-cell health and function.

In rat islet β cells, E2 regulates glucose metabolism and insulin (B600854) secretion through pathways involving GPER and Akt/mTOR. Studies have demonstrated that E2 can increase glucose uptake, the activity of key metabolic enzymes like glucokinase and pyruvate dehydrogenase, and ultimately enhance insulin secretion. Furthermore, E2 can promote the proliferation of pancreatic beta-cells, an effect that is dependent on glucose concentration and mediated through distinct estrogen receptors. For example, in human islets cultured in 11mM glucose, agonists for ERα and GPER significantly increased DNA synthesis, indicating proliferation.

Research on Microbial Metabolism and Environmental Fate of Estrogens

The environmental presence of natural and synthetic estrogens, potent endocrine-disrupting chemicals, has prompted extensive research into their fate and transformation. Microbial biodegradation is a primary mechanism for the removal of these compounds from ecosystems such as wastewater treatment plants, rivers, and soils. frontiersin.org Bacteria, in particular, have demonstrated a remarkable capacity to degrade the complex steroid structure of estrogens, although the efficiency and pathways can vary significantly among different microbial species and environmental conditions. researchgate.net

Impact of Estradiol and its Derivatives on Heterotrophic Nitrifying Bacteria and other Microorganisms in Environmental Research

The introduction of 17beta-estradiol (E2) and its derivatives into aquatic and terrestrial environments can significantly alter microbial community structure and function. Of particular interest is the effect on bacteria involved in key nutrient cycles, such as nitrification.

Heterotrophic Nitrifying Bacteria: Research has shown that 17beta-estradiol can have a dose-dependent effect on heterotrophic nitrifying bacteria. One study demonstrated that E2 concentrations in the range of 1-100 ng/L promoted the growth of these bacteria. bohrium.com Conversely, very low concentrations (e.g., 0.1 ng/L) were found to have an inhibitory effect. bohrium.comresearchgate.net This suggests that estrogen contamination can disrupt natural nitrogen cycling in aquatic ecosystems, potentially impacting water quality. The co-metabolism of estrogens by ammonia-oxidizing bacteria (AOB) in nitrifying activated sludge has been identified as a significant degradation pathway for compounds like estrone (B1671321) (E1), E2, and ethinylestradiol (EE2). nih.gov

Table 1: Effect of 17β-Estradiol (E2) Concentration on Heterotrophic Nitrifying Bacteria

| E2 Concentration | Observed Effect on Growth | Reference |

| 0.1 ng/L | Inhibition | bohrium.com |

| 1 ng/L | Promotion | bohrium.com |

| 10 ng/L | Promotion | bohrium.com |

| 100 ng/L | Promotion | bohrium.com |

Bioremediation and Degradation Studies of Estrogens in Environmental Research

Bioremediation, which utilizes microorganisms to break down environmental pollutants, is considered a cost-effective and environmentally sound approach for addressing estrogen contamination. frontiersin.org Research in this area focuses on identifying robust microbial strains and understanding the biochemical pathways of estrogen degradation.

Degradation Pathways: The aerobic degradation of 17beta-estradiol typically begins with the oxidation of the 17-hydroxyl group to form estrone (E1), a reaction catalyzed by 17beta-hydroxysteroid dehydrogenases. mdpi.com E1, which still possesses estrogenic activity, is then further metabolized. A common subsequent step is the hydroxylation at the C-4 position, followed by the cleavage of the aromatic A-ring—a critical step in detoxification. mdpi.com This "4,5-seco pathway" can lead to the formation of metabolites like pyridinestrone acid. nih.gov Studies using advanced analytical techniques have identified numerous intermediate metabolites, providing a deeper understanding of the complex degradation cascade. For example, research on Rhodococcus sp. ED55 identified 17 distinct metabolites in the breakdown of E2. mdpi.com

Factors Influencing Biodegradation: The efficiency of estrogen bioremediation is influenced by several environmental factors. The presence of other carbon sources can promote the co-metabolism of estrogens. For example, the degradation of E2 by Candida utilis and Lactobacillus casei was significantly enhanced by the addition of sucrose, glucose, or sodium acetate. frontiersin.org The degradation rate is also dependent on the initial concentration of the estrogen, with some studies showing faster degradation at lower concentrations due to enzymatic saturability. usda.gov

Bacterial Strains in Bioremediation: A variety of bacterial strains have been isolated and characterized for their estrogen-degrading capabilities. These are often found in environments with a history of estrogen contamination, such as activated sludge from wastewater treatment plants. frontiersin.org

Table 2: Examples of Bacteria Involved in Estrogen Biodegradation

| Bacterial Genus/Species | Environment of Isolation | Key Degradation Capabilities | References |

| Rhodococcus sp. | Wastewater Treatment Plant Sediment | Complete degradation of 5 mg/L of E2 in 4 hours. | mdpi.com |

| Novosphingobium sp. | Activated Sludge | Major degrader in activated sludge, utilizes the 4,5-seco pathway. | nih.gov |

| Acinetobacter and Pseudomonas | Animal Wastes | Co-culture removed ~98% of E2 (5 mg/L) within 7 days. | |

| Candida utilis (Fungus) | Not Specified | Effective co-metabolism of E2 with other carbon sources. | frontiersin.org |

| Lactobacillus casei | Not Specified | Effective co-metabolism of E2 with other carbon sources. | frontiersin.org |

Future Directions and Emerging Research Avenues for 4 Carboxyl 17beta Estradiol D3

Development of Novel Mass Spectrometry-Based Metabolomics Approaches Utilizing Stable Isotope Tracers

The use of stable isotope-labeled compounds like 4-Carboxyl-17beta-Estradiol-d3 is central to the evolution of mass spectrometry (MS)-based metabolomics. researchgate.netfao.org These tracers allow for the precise and accurate quantification of endogenous metabolites by overcoming variations in sample preparation and instrument response. nih.gov Future research will likely focus on developing more sophisticated analytical methods that leverage the unique properties of such tracers to unravel the complexities of estrogen metabolism.

Stable isotope-resolved metabolomics (SIRM) is a powerful technique that uses tracers to follow the metabolic fate of molecules within a biological system. researchgate.net By introducing a labeled compound, researchers can track the appearance of the label in downstream metabolites, providing a dynamic view of pathway fluxes. nih.gov This approach, often utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a significant advantage over traditional profiling methods by providing functional insights into metabolic networks. nih.govsigmaaldrich.com The high resolution of modern mass spectrometers is crucial for distinguishing between naturally occurring isotopes and the introduced labels, especially at low enrichment levels. masonaco.org

Future applications of this compound in this area will likely involve:

Flux Analysis: Tracing the metabolic conversion of estrogens to understand the rates of different enzymatic reactions in various tissues. nih.gov

Comparative Metabolomics: Using stable isotope-coded derivatization reagents to accurately quantify and compare estrogen metabolite profiles between different biological samples.

Untargeted Metabolomics: Employing labeled standards to aid in the identification and quantification of unknown metabolites in complex biological matrices.

The development of highly sensitive MS techniques, such as those using negative chemical ionization, will further enhance the detection limits for estrogen metabolites, enabling more detailed investigations. nih.gov

| Research Focus | Technique | Application of this compound |

| Metabolic Flux Analysis | Stable Isotope-Resolved Metabolomics (SIRM) | Tracer to map the dynamic flow through estrogen metabolic pathways. |

| Comparative Quantification | Isotope-Coded Derivatization | Internal standard for accurate comparison of estrogen metabolite levels. |

| Unknown Metabolite ID | Untargeted Metabolomics | Reference compound to aid in the structural elucidation of novel metabolites. |

Advanced Structural Elucidation of Estrogen-Protein Complexes in Research Settings

Understanding the interaction between estrogens and their receptors is fundamental to deciphering their biological roles. nih.gov Advanced structural biology techniques are critical for visualizing these interactions at the atomic level. While the primary focus is often on the natural ligand, 17β-estradiol, the principles and methodologies are directly applicable to understanding how modified estrogens might interact with target proteins.

Future research in this area may involve:

Cryo-Electron Microscopy (Cryo-EM): This technique is becoming increasingly powerful for determining the structure of large and dynamic protein complexes, which could be applied to estrogen receptors in complex with co-regulatory proteins.

Computational Modeling and Simulation: Molecular dynamics simulations can provide insights into the dynamic behavior of estrogen-protein complexes and predict the effects of ligand modifications on binding affinity and receptor conformation. researchgate.net

Structural Studies of Orphan Receptors: Investigating how estrogens and their metabolites might interact with other nuclear receptors, for which the endogenous ligands are not yet known. mdpi.com

These structural studies are crucial for the rational design of new therapeutic agents that can selectively modulate estrogen receptor activity. proteopedia.org

| Technique | Application in Estrogen Research | Insights Gained |

| X-ray Crystallography | Determining the structure of ERα/β bound to ligands. | Atomic details of ligand binding and receptor conformation. dtic.mil |

| NMR Spectroscopy | Studying the dynamics of estrogen-receptor interactions in solution. | Information on conformational changes and flexibility. |

| Cryo-Electron Microscopy | Visualizing large, multi-protein complexes involving estrogen receptors. | Understanding the architecture of transcriptional machinery. |

| Molecular Dynamics | Simulating the behavior of estrogen-protein complexes over time. | Predicting binding affinities and dynamic conformational changes. researchgate.net |

Applications in Pre-Clinical Research for Understanding Biological Systems (Excluding Clinical Human Trial Data)

Pre-clinical research using animal models is essential for understanding the physiological and pathological roles of estrogens. researchgate.netnih.gov The use of stable isotope-labeled compounds like this compound in these studies can provide more accurate pharmacokinetic and metabolic data. nih.gov

Estrogens have widespread effects on various organ systems, and animal models allow for the investigation of these effects in a controlled manner. vetscraft.comnih.gov For example, studies in rodents have been instrumental in elucidating the role of estrogen in cardiovascular health, bone metabolism, and brain function. nih.govnih.govnih.gov The ability to accurately measure estrogen levels and their metabolites in different tissues is critical for correlating hormonal changes with physiological outcomes. youtube.com

Investigating Hormonal Influence on Specific Organ Systems in Animal Models (e.g., Neuroprotection in Retina Research)

A growing area of research is the neuroprotective role of estrogens, particularly in the central nervous system, including the retina. nih.govnih.gov Studies in animal models have shown that estrogens can protect retinal neurons from various forms of damage, such as that caused by ischemia or excitotoxicity. arvojournals.orgfrontiersin.org

Research has demonstrated that both estrogen receptor-dependent and -independent mechanisms contribute to neuroprotection in the brain, and similar pathways are being explored in the retina. nih.gov For instance, 17β-estradiol has been shown to protect retinal ganglion cells from apoptosis and preserve synaptic connections in a rat model of mild retinal ischemia. arvojournals.org The presence of estrogen receptors (ERα and ERβ) in the retina further supports a direct role for estrogens in modulating retinal function and health. nih.gov

Future pre-clinical research utilizing deuterated estrogens could focus on:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurately determining the distribution and clearance of estrogens in the eye to better understand the concentrations required for a neuroprotective effect.

Metabolic Profiling in Ocular Tissues: Identifying the specific estrogen metabolites present in the retina and other ocular structures to determine if local metabolism plays a role in neuroprotection.

Mechanism of Action Studies: Using labeled compounds to trace the downstream signaling pathways activated by estrogens in retinal cells.

These studies will be crucial for evaluating the therapeutic potential of estrogens and their analogs for treating retinal degenerative diseases. nih.govnih.gov

| Animal Model Application | Research Question | Potential Role of Labeled Estrogens |

| Retinal Ischemia Model | Does exogenous estrogen protect retinal neurons from ischemic damage? | Accurate quantification of estrogen delivery to the retina. |

| Glaucoma Model | Can estrogen treatment prevent retinal ganglion cell death? | Tracing metabolic pathways of estrogens within the eye. |

| Age-Related Macular Degeneration Model | Does estrogen influence the progression of retinal degeneration? | Correlating local estrogen levels with pathological changes. |

Integration with Multi-Omics Data for Comprehensive Biochemical Pathway Mapping in Research

The complexity of biological systems necessitates an integrative approach that combines data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. arxiv.orgnih.govrsc.orgnih.gov Integrating these diverse datasets can provide a more holistic understanding of how genetic variations and environmental factors influence biochemical pathways and disease processes. nih.gov

Estrogen signaling and metabolism are intricate processes involving a network of genes, proteins, and metabolites. bio-rad.comclinpgx.orgnih.govcreative-diagnostics.comresearchgate.net For example, the expression of enzymes involved in estrogen synthesis and metabolism is regulated by genetic factors, and the activity of these enzymes determines the local concentrations of different estrogen metabolites. clinpgx.orgnih.gov These metabolites, in turn, can have distinct biological activities mediated through their interactions with estrogen receptors and other proteins. nih.gov

Future research will increasingly rely on multi-omics approaches to:

Identify Novel Biomarkers: Integrating metabolomic data with genomic and transcriptomic data can help identify new biomarkers for estrogen-related diseases.

Elucidate Disease Mechanisms: By combining different omics layers, researchers can construct comprehensive models of how estrogen pathways are dysregulated in diseases like breast cancer or osteoporosis. nih.gov

Personalized Medicine: Understanding how an individual's genetic makeup influences their estrogen metabolism could lead to more personalized therapeutic strategies. arxiv.org

The use of stable isotope tracers like this compound in the metabolomics component of these multi-omics studies will be invaluable for providing accurate and quantitative data on the estrogen metabolome. nih.govsigmaaldrich.com

| Omics Layer | Information Provided | Integration with Estrogen Research |

| Genomics | Genetic variations (e.g., SNPs) in estrogen-related genes. | Identifying genetic predispositions to altered estrogen metabolism. |

| Transcriptomics | Gene expression levels of estrogen receptors and metabolizing enzymes. | Understanding how gene expression influences estrogen signaling. |

| Proteomics | Protein levels and post-translational modifications of key pathway components. | Quantifying the abundance and activity of estrogen-related proteins. |

| Metabolomics | Quantitative measurement of estrogen metabolites. | Directly assessing the output of the estrogen metabolic network. |

Q & A

Q. What analytical methods are recommended for characterizing the structural and isotopic integrity of 4-Carboxyl-17beta-Estradiol-d3?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the carboxyl group substitution at the C4 position and verify deuterium incorporation at specified positions. Compare spectra with non-deuterated analogs to identify isotopic shifts .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS quantifies isotopic purity (e.g., 98 atom% D) and detects potential impurities. Deuterium labeling increases molecular mass by 2–3 Da, distinguishable via isotopic peaks .

- HPLC/UV-Vis: Validate chemical stability under experimental conditions (e.g., solvent compatibility, pH). Use reverse-phase C18 columns with mobile phases optimized for estradiol derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential estrogenic activity .

- Ventilation: Use fume hoods for weighing or dissolving the compound to minimize inhalation risks .

- Spill Management: Collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid environmental release .

- Storage: Store at -20°C in airtight, light-resistant containers. Label containers with hazard warnings (e.g., "Reproductive Toxin") .

Advanced Research Questions

Q. How can researchers design experiments to assess the impact of deuterium substitution on the pharmacokinetics of this compound?

Answer:

- In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS. Compare half-life () with non-deuterated analogs to evaluate isotopic effects on CYP450 metabolism .

- Receptor Binding Studies: Perform competitive binding assays using estrogen receptor (ER)-positive cell lines. Measure IC values to determine if deuterium alters binding affinity relative to endogenous 17β-estradiol .

- Isotopic Tracing: Use deuterium-labeled analogs in tracer studies (e.g., PET or autoradiography) to monitor tissue distribution and excretion pathways .

Q. How should researchers address contradictory data in studies comparing the biological activity of deuterated vs. non-deuterated estradiol derivatives?

Answer:

- Reproducibility Checks: Replicate experiments across independent labs using standardized protocols (e.g., identical cell lines, serum-free conditions) to rule out batch variability .

- Meta-Analysis: Pool data from multiple studies to identify trends. Use statistical tools (e.g., ANOVA, Cohen’s d) to quantify effect sizes and assess significance of isotopic substitution .

- Isotopic Purity Validation: Confirm deuterium content via MS and NMR. Contradictions may arise from incomplete labeling or isotopic exchange during storage .

Q. What methodologies are critical for validating this compound as a reference standard in quantitative assays?

Answer:

- Calibration Curves: Prepare serial dilutions in biologically relevant matrices (e.g., plasma, cell lysate). Assess linearity () and limit of detection (LOD) using LC-MS/MS .

- Cross-Validation: Compare results with pharmacopeial standards (e.g., USP 17β-estradiol) to ensure accuracy. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Stability Testing: Evaluate short-term (room temperature) and long-term (-80°C) stability. Monitor degradation products via accelerated aging studies .

Q. How can researchers optimize experimental conditions to minimize deuterium-hydrogen exchange in this compound during in vivo studies?

Answer:

- Solvent Selection: Use non-protic solvents (e.g., DMSO) for stock solutions to reduce exchange rates. Avoid aqueous buffers unless necessary .

- Temperature Control: Store working solutions at 4°C and limit exposure to light. Conduct experiments rapidly to minimize time-dependent isotopic loss .

- pH Monitoring: Maintain neutral pH (7.0–7.4) during in vitro assays, as acidic/basic conditions accelerate deuterium exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.